![molecular formula C19H14N2O5 B14251249 Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- CAS No. 273724-34-8](/img/structure/B14251249.png)
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- is a chemical compound with the molecular formula C23H18N2O5 It is known for its unique structure, which includes a cyclopentanone core with two 3-nitrophenylmethylene groups attached at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- typically involves the condensation of cyclopentanone with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is then heated to promote the formation of the bis-methylene product.
Industrial Production Methods
While specific industrial production methods for Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentanone, 2,5-bis[(4-nitrophenyl)methylene]-
- Cyclopentanone, 2,5-bis[(2-nitrophenyl)methylene]-
- Cyclopentanone, 2,5-bis[(3-methoxyphenyl)methylene]-
Uniqueness
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- is unique due to the specific positioning of the nitro groups on the phenyl rings, which influences its reactivity and potential applications. The presence of nitro groups at the 3-position enhances its ability to participate in redox reactions and interact with biological targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
273724-34-8 |
|---|---|
Molekularformel |
C19H14N2O5 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(9-13-3-1-5-17(11-13)20(23)24)7-8-16(19)10-14-4-2-6-18(12-14)21(25)26/h1-6,9-12H,7-8H2 |
InChI-Schlüssel |
KTEWMZVMTXIQMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


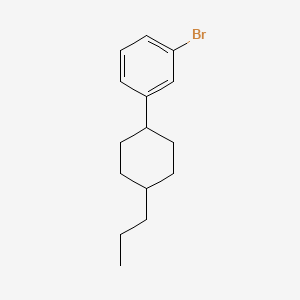
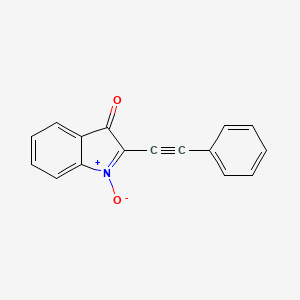
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
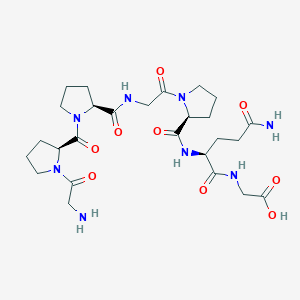
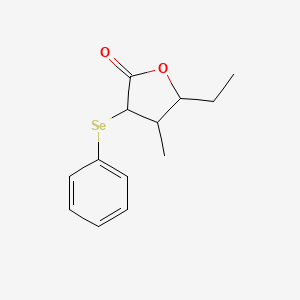
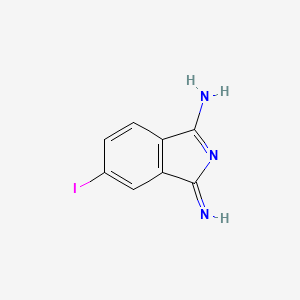
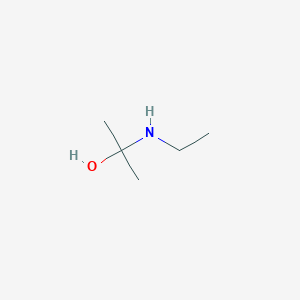
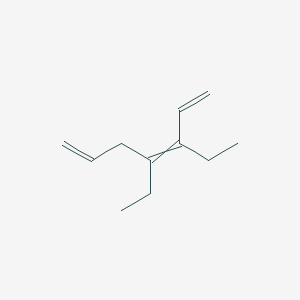
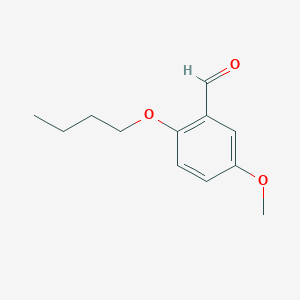
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

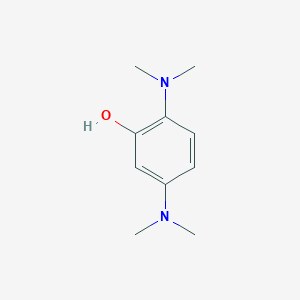
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
